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Compound of Interest
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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address the

common issue of autofluorescence in stained samples, with a particular focus on scenarios

involving Mordant Red 15.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in
my stained samples?
Autofluorescence is the natural fluorescence emitted by biological materials when they absorb

light, which is not related to any specific fluorescent dye or stain you have applied.[1][2][3] This

intrinsic fluorescence can be a significant issue in fluorescence microscopy as it can obscure

the signal from your specific stain, such as Mordant Red 15, making it difficult to distinguish

the target signal from the background noise.[1][4] This can lead to misinterpretation of results,

especially when detecting targets with low expression levels.[1]

Q2: I am using Mordant Red 15 for staining. Could the
dye itself be the cause of the autofluorescence?
While Mordant Red 15 is a fluorescent dye, the problematic background fluorescence, or

autofluorescence, typically originates from the biological sample itself rather than the dye.[5]

Common sources of autofluorescence in tissues include endogenous molecules like collagen,

elastin, NADH, and lipofuscin, as well as components like red blood cells.[1][2][6][7][8][9][10]
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The staining procedure, particularly fixation with aldehydes like formalin or glutaraldehyde, can

also induce or enhance autofluorescence.[1][4][6][7]

Q3: How can I determine if the background signal I'm
seeing is autofluorescence?
The most straightforward method to identify autofluorescence is to prepare a control slide.[2][3]

This control sample should undergo the exact same preparation and fixation process as your

experimental samples but without the application of any fluorescent stains, including Mordant
Red 15.[2][3] If you observe fluorescence in this unstained sample when viewed under the

microscope, it confirms the presence of endogenous autofluorescence.[2][3]

Q4: What are the most common causes of
autofluorescence in my tissue samples?
Autofluorescence in tissue samples can arise from several sources:

Fixation: Aldehyde fixatives like formalin (formaldehyde) and glutaraldehyde are a major

cause of autofluorescence.[1][4][7] These fixatives cross-link proteins, which can create

fluorescent products.[4][6] Glutaraldehyde tends to cause more autofluorescence than

paraformaldehyde or formaldehyde.[4]

Endogenous Fluorophores: Many biological molecules and structures naturally fluoresce.

These include:

Collagen and Elastin: These structural proteins are highly autofluorescent, typically in the

blue-green spectral region.[7][10]

Lipofuscin: These are granules of pigmented waste products that accumulate in cells with

age and fluoresce broadly across the spectrum.[1][7][10][11]

Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[1][6]

NADH and Flavins: These metabolic coenzymes are also known to be autofluorescent.[8]

[9]
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Heat and Dehydration: Processing steps that involve high temperatures or dehydration can

increase the autofluorescence of the tissue, particularly in the red spectrum.[1][6][7]

Troubleshooting Guides
Problem: High background fluorescence is obscuring
the Mordant Red 15 signal.
Here are several strategies to reduce autofluorescence, ranging from simple procedural

changes to chemical quenching methods.

Minor adjustments to your staining protocol can significantly reduce autofluorescence.

Choice of Fixative: If possible, consider using a non-aldehyde-based fixative like chilled

methanol or ethanol, especially for cell surface markers.[2][4] If aldehyde fixation is

necessary, use the lowest concentration and shortest fixation time that still preserves the

tissue morphology.[1][4][6]

Perfusion: For animal tissues, perfusing the animal with phosphate-buffered saline (PBS)

before fixation can help to remove red blood cells, a significant source of autofluorescence.

[1][3][6]

Temperature Control: Avoid high temperatures during sample processing, as heat can

increase autofluorescence.[6][7]

Several chemical treatments can be applied to the tissue sections to quench or reduce

autofluorescence.

Sodium Borohydride (NaBH₄): This reducing agent can be effective at reducing aldehyde-

induced autofluorescence.[2][9] However, its effectiveness can be variable.[1]

Sudan Black B: This dye is particularly effective at quenching lipofuscin-related

autofluorescence.[1] It should be noted that Sudan Black B can introduce its own

fluorescence in the far-red channel, which should be considered when planning multicolor

imaging.[1][12]
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Commercial Quenching Kits: Several commercially available kits, such as TrueVIEW™ and

TrueBlack™, are designed to reduce autofluorescence from various sources, including

collagen, elastin, and red blood cells.[11][12][13] These kits are often easy to use and can

provide consistent results.[12][13]

Experimental Protocols
After fixation and sectioning, rehydrate the tissue sections.

Prepare a fresh 0.1% solution of sodium borohydride in PBS.

Incubate the sections in the sodium borohydride solution for 10-15 minutes at room

temperature.

Wash the sections thoroughly with PBS (3 x 5 minutes).

Proceed with your standard Mordant Red 15 staining protocol.

After completing your Mordant Red 15 staining and final washes, dehydrate the sections

through a graded series of ethanol (e.g., 70%, 90%, 100%).

Prepare a 0.1% solution of Sudan Black B in 70% ethanol.

Incubate the sections in the Sudan Black B solution for 5-10 minutes at room temperature.

Briefly rinse the sections in 70% ethanol to remove excess dye.

Wash the sections in PBS.

Mount the coverslip with an aqueous mounting medium.

Perform your complete Mordant Red 15 staining protocol, including any secondary antibody

steps and final washes.

Follow the manufacturer's instructions for the specific quenching kit. This typically involves a

short incubation (e.g., 2-5 minutes) with the quenching reagent.[13]

Rinse the sections as directed by the manufacturer, usually with PBS.
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Mount the coverslip using the mounting medium provided with the kit or another suitable

mounting medium.

Quantitative Data Summary
The effectiveness of different autofluorescence quenching methods can vary depending on the

tissue type and the source of the autofluorescence. The following table summarizes the

reported effectiveness of common quenching agents on different sources of autofluorescence.

Quenching Agent
Target
Autofluorescence
Source

Reported
Effectiveness

Potential
Drawbacks

Sodium Borohydride Aldehyde-induced
Variable, can be

effective[2][9]

Inconsistent results,

may increase red

blood cell

autofluorescence[14]

Sudan Black B Lipofuscin[1][12] Highly effective

Can introduce

fluorescence in the

far-red channel[1][12]

TrueBlack™

Lipofuscin, Collagen,

Elastin, Red Blood

Cells[11]

Effective, with minimal

background

fluorescence[11]

May require protocol

optimization to avoid

affecting specific

signal

TrueVIEW™

Collagen, Elastin, Red

Blood Cells,

Aldehyde-fixed

tissue[12][13]

Significant reduction

in

autofluorescence[12]

[13]

May cause a modest

loss in specific signal

brightness[13]

Copper Sulfate (in

NH₄Cl)
Red Blood Cells

Reported success in

some cases[1]

May not be universally

effective

Visual Guides
Experimental Workflow for Autofluorescence Reduction
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The following diagram illustrates a typical immunofluorescence workflow incorporating steps to

mitigate autofluorescence.

Sample Preparation

Autofluorescence Quenching (Optional)

Staining Procedure Imaging

Start Fixation
(Optimize time & agent) Sectioning

Chemical Quenching
(e.g., NaBH₄, Sudan Black B,

Commercial Kit)
If autofluorescence

is present

BlockingIf no quenching
is needed

Primary Stain
(Mordant Red 15) Washing Mounting Microscopy End

Click to download full resolution via product page

A generalized workflow for sample staining, incorporating an optional autofluorescence

quenching step.

Decision Tree for Troubleshooting Autofluorescence
This diagram provides a logical approach to identifying and addressing autofluorescence

issues.
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High Background Signal
Observed

Run Unstained Control
Sample

Fluorescence in
Control?

Background is likely
non-specific staining.

Optimize blocking/washing.

No

Identify Potential Source

Yes

Fixation-Induced:
- Reduce fixation time

- Change fixative
- Use NaBH₄ quench

Aldehyde Fixative Used

Red Blood Cells:
- Perfuse with PBS
- Use quenching kit

Blood-rich Tissue

Lipofuscin Granules:
- Use Sudan Black B

- Use TrueBlack™

Aged Tissue

Collagen/Elastin:
- Use quenching kit
(e.g., TrueVIEW™)

Connective Tissue

Click to download full resolution via product page

A decision tree to guide the troubleshooting process for high background fluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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